molecular formula C9H15N3 B2689263 N2-(tert-Butyl)pyridine-2,3-diamine CAS No. 1022146-68-4

N2-(tert-Butyl)pyridine-2,3-diamine

Cat. No.: B2689263
CAS No.: 1022146-68-4
M. Wt: 165.24
InChI Key: WUQUFHSXTHOLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(tert-Butyl)pyridine-2,3-diamine: is an organic compound with the molecular formula C9H15N3. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound features a tert-butyl group attached to the nitrogen atom at the second position of the pyridine ring, and two amino groups at the second and third positions. This structure imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(tert-Butyl)pyridine-2,3-diamine typically involves the reaction of pyridine derivatives with tert-butylamine under controlled conditions. One common method includes the use of tert-butylamine and a suitable catalyst to facilitate the substitution reaction on the pyridine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions: N2-(tert-Butyl)pyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

Chemistry: N2-(tert-Butyl)pyridine-2,3-diamine is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.

Biology: In biological research, the compound is investigated for its potential as a building block in the synthesis of bioactive molecules. It is also studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Its derivatives are studied for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(tert-Butyl)pyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity. The pathways involved in its action include binding to active sites, altering enzyme conformation, and affecting signal transduction processes.

Comparison with Similar Compounds

    Pyridine-2,3-diamine: Lacks the tert-butyl group, resulting in different reactivity and properties.

    N2-(tert-Butyl)pyridine-3,4-diamine: Differing position of amino groups affects its chemical behavior.

    N2-(tert-Butyl)pyridine-2,4-diamine: Another positional isomer with distinct properties.

Uniqueness: N2-(tert-Butyl)pyridine-2,3-diamine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity. This makes it a valuable compound in the synthesis of complex molecules and in the study of reaction mechanisms.

Properties

IUPAC Name

2-N-tert-butylpyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQUFHSXTHOLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of the N-tert-butyl-3-nitropyridin-2-amine in MeOH (200 mL), was added solid NH4Cl (16.4 g, 306.54 mmol) and zinc dust (10.0 g, 153 mmol). The suspension was heated under reflux for 3 hours and then cooled to RT. After filtration through Celite™, the solvent was removed by vacuum evaporation. The resulting black residue was taken up to EtOAc (300 mL) and filtered through Celite™ again to remove the remaining NH4Cl. The solvent was again evaporated and the residue was dried on the high vacuum oil pump overnight to yield N2-tert-butylpyridine-2,3-diamine.
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10 g
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Synthesis routes and methods II

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